molecular formula C25H18ClN3O4S B6566559 propan-2-yl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate CAS No. 1021231-21-9

propan-2-yl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate

Cat. No. B6566559
CAS RN: 1021231-21-9
M. Wt: 491.9 g/mol
InChI Key: RLFIDXQVQXVWTA-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a chromene ring, a thiazole ring, and an amide linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the chromene ring might be formed through a Perkin or Knoevenagel condensation, while the thiazole ring might be formed through a Hantzsch thiazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The chromene and thiazole rings are aromatic, meaning they are particularly stable and can participate in pi stacking interactions. The amide linkage can participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. For example, under acidic conditions, the amide linkage might be hydrolyzed to give a carboxylic acid and an amine .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s hard to comment on its potential hazards .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as testing it for biological activity. It could potentially serve as a lead compound in the development of new drugs .

properties

IUPAC Name

propan-2-yl 4-[[(E)-2-[4-(6-chloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O4S/c1-14(2)32-24(30)15-3-6-19(7-4-15)28-12-17(11-27)23-29-21(13-34-23)20-10-16-9-18(26)5-8-22(16)33-25(20)31/h3-10,12-14,28H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFIDXQVQXVWTA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-isopropyl 4-((2-(4-(6-chloro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

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